4,6-DiMethoxy Nicotinonitrile
Description
Historical Context and Evolution of Pyridine (B92270) Carbonitrile Synthesis
The synthesis of pyridine derivatives has a rich history stretching back to the 19th century. numberanalytics.com Foundational methods, such as the Hantzsch synthesis (1881) and the Chichibabin pyridine synthesis (1924), laid the groundwork for accessing this important class of heterocycles. wikipedia.orgresearchgate.net The Hantzsch reaction typically involves the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849), while the Chichibabin synthesis utilizes the condensation of aldehydes or ketones with ammonia. wikipedia.orgresearchgate.net
Over the years, these classical methods have been refined, and new strategies have emerged. The Bohlmann-Rahtz pyridine synthesis, for instance, provides a major route to substituted pyridines from enamines and ynones. researchgate.net The development of transition metal-catalyzed reactions and other novel methodologies has further expanded the toolkit for creating functionalized pyridines, including nicotinonitriles. numberanalytics.comorganic-chemistry.org The synthesis of 3-cyanopyridine (B1664610) itself can be achieved through various routes, including the reaction of nicotinic acid with ammonia and a dehydrating agent or via the reaction of 2-methyleneglutaronitrile (B75433) with a halogen followed by treatment with a Lewis acid and a base. ekb.eggoogle.com
Structural Characteristics and Chemical Significance of Nicotinonitrile Derivatives
Nicotinonitrile derivatives are recognized as crucial scaffolds in the development of therapeutic agents. ekb.egresearchgate.net Their chemical significance stems from the electronic properties of the pyridine ring combined with the reactivity of the nitrile group. The pyridine ring itself is a weakly basic, water-soluble moiety that can influence a molecule's pharmacological characteristics. nih.govnih.gov
The cyano group is a key functional group that can participate in various chemical transformations and is known to scavenge reactive oxygen species. ekb.eg The incorporation of different substituents onto the pyridine ring allows for the fine-tuning of the molecule's properties. For instance, the addition of methoxy (B1213986) groups (-OCH3) can increase the lipophilicity of a compound, potentially enhancing its biological activity. nih.gov Studies have shown that increasing the number of methoxy groups on a phenyl ring attached to a pyridine scaffold can enhance anti-inflammatory activity. nih.gov The 2-alkoxy-3-cyanopyridine framework, in particular, has attracted significant interest due to its straightforward synthesis and broad range of biological activities. researchgate.net
Positioning of 4,6-Dimethoxy Nicotinonitrile within Heterocyclic Chemistry Research
This compound, also known as 4,6-dimethoxy-3-cyanopyridine, is a specific derivative within the broader family of nicotinonitriles. Its structure is characterized by a pyridine ring substituted with a cyano group at the 3-position and two methoxy groups at the 4- and 6-positions.
A documented synthesis of this compound involves the reaction of 4,6-dichloronicotinonitrile (B575181) with sodium methoxide (B1231860) in absolute methanol. acs.org This positions this compound as a derivative accessible from halogenated pyridine precursors, highlighting a common strategy in heterocyclic chemistry where reactive halogen atoms are displaced by nucleophiles like methoxide to build molecular complexity. While extensive research specifically targeting this compound is not widely published, its structure as a dimethoxy-substituted cyanopyridine makes it a compound of interest for further investigation, particularly in the exploration of new bioactive molecules, building upon the established importance of the nicotinonitrile scaffold. researchgate.netekb.eg
Compound Data
| Property | Value | Source |
| IUPAC Name | 4,6-Dimethoxypyridine-3-carbonitrile | |
| Molecular Formula | C₈H₈N₂O₂ | acs.org |
| Molecular Weight | 164.16 g/mol | myskinrecipes.commyskinrecipes.com |
| CAS Number | 41935-72-2 | myskinrecipes.commyskinrecipes.combldpharm.com |
| Melting Point | 154.7-155.7 °C | acs.org |
Elemental Analysis Data
| Element | Calculated (%) | Found (%) | Source |
| Carbon (C) | 58.5 | 58.9 | acs.org |
| Hydrogen (H) | 4.9 | 4.9 | acs.org |
| Nitrogen (N) | 17.1 | 17.3 | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethoxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-11-7-3-8(12-2)10-5-6(7)4-9/h3,5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFGBPSMWWSVBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291517 | |
| Record name | 4,6-Dimethoxy-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41935-72-2 | |
| Record name | 4,6-Dimethoxy-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41935-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethoxy-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 4,6 Dimethoxy Nicotinonitrile
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic attack. This reactivity is particularly pronounced at the positions ortho and para to the nitrogen (C2, C4, and C6). stackexchange.comuci.edu The presence of two methoxy (B1213986) groups at the C4 and C6 positions, which are good leaving groups, further activates the molecule for nucleophilic aromatic substitution (SNAr).
Reactivity at the Methoxy-Substituted Positions
The C4 and C6 positions of 4,6-dimethoxy nicotinonitrile are highly activated towards nucleophilic attack. The ring nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, which is a key factor in facilitating the SNAr mechanism. stackexchange.comfrontiersin.org Strong nucleophiles can displace one or both of the methoxy groups.
In analogous systems, such as dichloronicotinonitriles, nucleophilic substitution occurs selectively. For instance, the reaction of 4-methyl-2,6-dichloronicotinonitrile with the malononitrile (B47326) dimer anion results in regioselective substitution of the chlorine atom at the C6 position, with the C2 position being less reactive, likely due to steric hindrance. researchgate.net A similar selectivity might be anticipated for this compound, where substitution at C6 could be favored over C4, depending on the nucleophile and reaction conditions.
Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For example, the reaction with various amines would be expected to yield the corresponding 4- and/or 6-amino-substituted nicotinonitriles.
Table 1: Predicted Nucleophilic Aromatic Substitution Reactions at Methoxy Positions Note: This table is based on the expected reactivity of this compound by analogy with similar substituted pyridines. Specific experimental data for this compound was not available in the cited literature.
| Position of Substitution | Nucleophile | Expected Product | Reaction Conditions |
|---|---|---|---|
| C6 and/or C4 | Ammonia (B1221849) (NH₃) | 6-Amino-4-methoxynicotinonitrile | High temperature and pressure |
| C6 and/or C4 | Primary/Secondary Amines (RNH₂/R₂NH) | 6-(Alkylamino)-4-methoxynicotinonitrile | Solvent, heat |
| C6 and/or C4 | Sodium Methoxide (B1231860) (NaOCH₃) | No net reaction (methoxy exchange) | Methanol, heat |
| C6 and/or C4 | Sodium Thiophenoxide (NaSPh) | 4-Methoxy-6-(phenylthio)nicotinonitrile | Aprotic solvent (e.g., DMF, DMSO) |
Reactivity at Other Ring Positions
The C2 position (ortho to the nitrogen) is also an activated site for nucleophilic attack, although it lacks a leaving group in the parent molecule. In some cases, with very strong nucleophiles like organolithium reagents or sodium amide, a substitution can occur where the leaving group is a hydride ion (a Chichibabin-type reaction). youtube.com However, such reactions are generally less common than the displacement of good leaving groups like methoxy or halides. The C5 position is meta to the nitrogen and is significantly less activated for nucleophilic substitution. uci.eduyoutube.com
Electrophilic Aromatic Substitution (EAS) Reactions on the Pyridine Ring
Electrophilic aromatic substitution on the pyridine ring is generally difficult. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. wikipedia.orgyoutube.com Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This positive charge makes the ring even more electron-deficient and highly resistant to attack by electrophiles. youtube.com
Table 2: Predicted Electrophilic Aromatic Substitution Reactions Note: This table outlines the predicted outcome of EAS reactions based on general principles. Pyridine rings, even with activating groups, are generally unreactive to EAS.
| Reaction Type | Reagents | Expected Product | Notes |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-4,6-dimethoxynicotinonitrile | Reaction is expected to be very slow and require harsh conditions. youtube.com |
| Bromination | Br₂ / FeBr₃ | 5-Bromo-4,6-dimethoxynicotinonitrile | Harsh conditions would likely be required. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | No reaction | The nitrogen atom coordinates with the Lewis acid catalyst (AlCl₃), leading to strong deactivation. youtube.com |
Reactions Involving the Nitrile (Cyano) Functional Group
The cyano group exhibits its own distinct reactivity, primarily centered on the electrophilic carbon atom of the carbon-nitrogen triple bond.
Hydrolysis and Related Transformations of the Nitrile
Nitriles can be hydrolyzed under either acidic or basic conditions to first form an amide and then, upon further hydrolysis, a carboxylic acid. chemistrysteps.com
Acid-catalyzed hydrolysis : Heating this compound with an aqueous acid (e.g., HCl or H₂SO₄) would protonate the nitrile nitrogen, making the carbon more electrophilic and susceptible to attack by water. This process would yield 4,6-dimethoxy-nicotinamide, which upon further heating would hydrolyze to 4,6-dimethoxy-nicotinic acid. libretexts.org
Base-catalyzed hydrolysis : Refluxing the nitrile with an aqueous base, such as sodium hydroxide (B78521), would involve the direct attack of a hydroxide ion on the nitrile carbon. youtube.com This initially forms the salt of the carboxylic acid (sodium 4,6-dimethoxy-nicotinate). Subsequent acidification of the reaction mixture would then produce the free 4,6-dimethoxy-nicotinic acid. libretexts.org Under milder basic conditions, it is sometimes possible to stop the reaction at the amide stage. youtube.comresearchgate.net
The conversion of 3-cyanopyridine (B1664610) to nicotinamide (B372718) is a well-established industrial process, often utilizing enzymatic or catalytic methods, highlighting the general feasibility of this transformation. nih.govgoogle.com
Table 3: Hydrolysis of the Nitrile Group Note: Conditions are generalized from standard procedures for nitrile hydrolysis.
| Reaction Type | Reagents | Intermediate Product | Final Product |
|---|---|---|---|
| Acid Hydrolysis | 1. H₃O⁺, Heat 2. Neutralization | 4,6-Dimethoxynicotinamide | 4,6-Dimethoxynicotinic acid |
| Base Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ workup | 4,6-Dimethoxynicotinamide | 4,6-Dimethoxynicotinic acid |
Reduction Reactions of the Nitrile
The nitrile group can be reduced to a primary amine using various reducing agents.
Complete Reduction to Amine : Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce nitriles to primary amines. This reaction would convert this compound into (4,6-dimethoxypyridin-3-yl)methanamine. Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Raney Nickel or Palladium) is another effective method for this transformation. libretexts.org
Partial Reduction to Aldehyde : It is also possible to achieve a partial reduction of the nitrile to an aldehyde. This typically requires a less reactive hydride reagent, such as Diisobutylaluminium hydride (DIBAL-H), and careful control of the reaction temperature. The reaction proceeds via an imine intermediate, which is hydrolyzed during the aqueous workup to yield 4,6-dimethoxy-nicotinaldehyde.
Table 4: Reduction of the Nitrile Group Note: This table is based on standard reduction reactions for aromatic nitriles.
| Reducing Agent | Product | Reaction Type |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄), then H₂O | (4,6-Dimethoxypyridin-3-yl)methanamine | Complete Reduction |
| H₂ / Raney Ni or Pd/C | (4,6-Dimethoxypyridin-3-yl)methanamine | Catalytic Hydrogenation |
| Diisobutylaluminium hydride (DIBAL-H), then H₂O | 4,6-Dimethoxynicotinaldehyde | Partial Reduction |
Cycloaddition Reactions Involving the Nitrile
The nitrile group of this compound is a versatile functional group that can participate in various cycloaddition reactions to form heterocyclic systems. A prominent example is the [3+2] cycloaddition with azides to construct tetrazole rings. This transformation is of significant interest in medicinal chemistry as the tetrazole moiety is often used as a bioisostere for a carboxylic acid group, offering improved metabolic stability. mdpi.comnih.gov The reaction typically proceeds by treating the nicotinonitrile with an azide (B81097) source, such as sodium azide, often in the presence of a catalyst. mdpi.com
The synthesis of 5-substituted 1H-tetrazoles from nitriles is a well-established method, and various catalysts, including silica (B1680970) sulfuric acid, have been shown to efficiently promote this [3+2] cycloaddition. mdpi.com This reaction provides a direct route to incorporate the tetrazole scaffold into the nicotinonitrile framework, yielding 4,6-dimethoxy-3-(1H-tetrazol-5-yl)pyridine. The conditions for these reactions are generally mild, making them compatible with a range of other functional groups. beilstein-journals.orgnih.gov
Interactive Data Table: Cycloaddition Reaction of this compound
| Reactant | Reagent | Product | Reaction Type | Reference |
|---|
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions would typically require prior functionalization to introduce a leaving group, such as a halogen, onto the pyridine ring.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.orgrsc.org To apply this reaction to this compound, a halogenated derivative, such as 2-chloro-4,6-dimethoxy nicotinonitrile, would be required. This halogenated precursor could then be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents at the 2-position of the pyridine ring. rsc.orggre.ac.uk
The reaction conditions for Suzuki-Miyaura couplings are well-established and typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgmdpi.com The choice of these components can be optimized to achieve high yields and selectivity for the desired coupled product. researchgate.net This methodology allows for the synthesis of a diverse range of substituted nicotinonitrile derivatives. nih.govresearchgate.net
Interactive Data Table: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
| Substrate | Coupling Partner | Catalyst | Product | Reference |
|---|
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, while the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. nih.govresearchgate.net Similar to the Suzuki-Miyaura coupling, these reactions would necessitate a halogenated this compound derivative as a starting material.
For the Heck reaction, coupling of a halo-substituted this compound with an alkene would lead to the formation of an alkenyl-substituted pyridine. researchgate.net The Sonogashira reaction, on the other hand, would introduce an alkynyl substituent. soton.ac.uk Both reactions are typically catalyzed by palladium complexes and may require a copper co-catalyst in the case of the Sonogashira reaction. nih.govnih.govrsc.org These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse unsaturated functionalities.
The Buchwald-Hartwig reaction typically involves the coupling of an amine with an aryl or heteroaryl halide or triflate. In the case of this compound, a synthetic precursor such as a halogenated derivative (e.g., 2-chloro-4,6-dimethoxy nicotinonitrile or 5-bromo-4,6-dimethoxy nicotinonitrile) would be required to serve as the electrophilic partner in the cross-coupling reaction. However, investigations into such specific reactions are not currently documented.
General principles of the Buchwald-Hartwig amination suggest that such a reaction would be feasible. The reaction mechanism proceeds through a catalytic cycle involving a palladium(0) species. This cycle includes the oxidative addition of the palladium catalyst to the heteroaryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst.
The successful application of this methodology to a wide range of nitrogen-containing heterocycles, including various substituted pyridines, provides a strong indication that a similar transformation could likely be developed for derivatives of this compound. The choice of palladium precursor, phosphine ligand, base, and solvent would be critical parameters to optimize for achieving a successful and efficient amination.
Despite the strong theoretical potential for the Buchwald-Hartwig amination of a suitably functionalized this compound derivative, the current body of scientific literature does not provide specific experimental conditions, yields, or detailed research findings for this particular transformation. Consequently, a data table summarizing such findings cannot be compiled at this time. Further research would be necessary to explore and document the specifics of this chemical transformation.
Derivatization and Functionalization Strategies for 4,6 Dimethoxy Nicotinonitrile Derivatives
Synthesis of Substituted Aminopyridines via Nitrile Transformations
The nitrile group at the 3-position of 4,6-dimethoxy nicotinonitrile is a key functional handle that can be readily transformed into an aminomethyl group, a gateway to a wide array of substituted aminopyridines. A primary method for this transformation is the reduction of the nitrile.
Nitrile Reduction:
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. For a substrate like this compound, several reducing agents can be employed.
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is highly effective for the conversion of nitriles to primary amines. The reaction typically proceeds by the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced. A subsequent aqueous workup yields the desired primary amine.
Ammonia (B1221849) Borane (B79455): A milder and often more selective reagent, ammonia borane can also be utilized for the reduction of nitriles to primary amines. This reagent is known for its tolerance of various functional groups, which can be advantageous when dealing with multifunctional molecules.
The resulting 3-(aminomethyl)-4,6-dimethoxypyridine can then serve as a precursor for a variety of N-substituted derivatives through reactions such as acylation, alkylation, and reductive amination.
Table 1: Potential Aminopyridine Derivatives from this compound
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. LiAlH₄, THF 2. H₂O | 3-(Aminomethyl)-4,6-dimethoxypyridine |
| This compound | Ammonia Borane, Heat | 3-(Aminomethyl)-4,6-dimethoxypyridine |
| 3-(Aminomethyl)-4,6-dimethoxypyridine | Acyl Chloride, Base | N-Acyl-3-(aminomethyl)-4,6-dimethoxypyridine |
| 3-(Aminomethyl)-4,6-dimethoxypyridine | Alkyl Halide, Base | N-Alkyl-3-(aminomethyl)-4,6-dimethoxypyridine |
Formation of Fused and Bridged Heterocyclic Systems from this compound
The pyridine (B92270) ring of this compound is an excellent scaffold for the construction of fused and bridged heterocyclic systems. These annulation reactions often lead to the formation of complex polycyclic structures with potential applications in medicinal chemistry and materials science.
The synthesis of pyridopyrimidines from nicotinonitrile precursors typically requires the presence of an amino group at the 2-position. Therefore, a preliminary functionalization of this compound to introduce a 2-amino group would be necessary. Once 2-amino-4,6-dimethoxy-nicotinonitrile is obtained, it can undergo cyclization with various reagents to form the fused pyrimidine (B1678525) ring. For instance, reaction with formamide (B127407) or formic acid can lead to the formation of 4-aminopyrido[2,3-d]pyrimidines.
The construction of thieno[2,3-b]pyridine (B153569) and furo[2,3-b]pyridine (B1315467) rings onto the this compound core generally involves the introduction of a suitable functional group at the 2-position that can participate in a cyclization reaction.
For the synthesis of thienopyridines, a common strategy involves the conversion of the pyridine to a pyridine-2(1H)-thione derivative. This can be achieved through various methods, including reaction with Lawesson's reagent. The resulting thione can then be reacted with an α-halo-carbonyl compound, followed by an intramolecular cyclization to afford the thieno[2,3-b]pyridine ring system.
The synthesis of furo[2,3-b]pyridines often starts from a 2-hydroxypyridine (B17775) derivative. This precursor can be subjected to O-alkylation with an α-halo-ketone, followed by an intramolecular cyclization to form the furan (B31954) ring.
Naphthyridines are bicyclic heterocyclic compounds containing two fused pyridine rings. The synthesis of a naphthyridine ring from this compound would likely involve a multi-step sequence. One plausible approach would be the introduction of a functionalized side chain at either the 2- or 5-position of the pyridine ring that can subsequently undergo a cyclization reaction to form the second pyridine ring. For example, a Claisen condensation followed by a series of transformations including amination and cyclodehydration could potentially lead to the formation of a naphthyridine derivative.
Introduction of Alkyl, Aryl, and Heteroaryl Moieties
The introduction of new carbon-carbon bonds to the this compound scaffold can be achieved through various modern cross-coupling reactions. These methods allow for the precise installation of alkyl, aryl, and heteroaryl groups at specific positions on the pyridine ring.
To achieve this, a halogen atom is typically first introduced onto the pyridine ring, most likely at the 2- or 5-position, to serve as a handle for cross-coupling. This can be accomplished through halogenation reactions. Once the halo-substituted this compound is obtained, it can undergo a variety of cross-coupling reactions:
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to introduce aryl or heteroaryl groups.
Stille Coupling: Reaction with an organostannane reagent in the presence of a palladium catalyst to introduce alkyl, aryl, or heteroaryl groups.
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl group, which can be subsequently reduced to an alkyl group.
Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium and copper co-catalyst system to introduce an alkynyl group.
The choice of reaction will depend on the desired substituent and the compatibility of the functional groups on the starting material.
Table 2: Potential Cross-Coupling Reactions for Functionalization
| Starting Material | Coupling Partner | Catalyst System | Product |
| 2-Bromo-4,6-dimethoxy nicotinonitrile | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-4,6-dimethoxy nicotinonitrile |
| 5-Iodo-4,6-dimethoxy nicotinonitrile | Alkylstannane | PdCl₂(PPh₃)₂ | 5-Alkyl-4,6-dimethoxy nicotinonitrile |
| 2-Chloro-4,6-dimethoxy nicotinonitrile | Terminal alkyne | Pd(PPh₃)₄, CuI, Et₃N | 2-Alkynyl-4,6-dimethoxy nicotinonitrile |
Regioselective Functionalization Techniques
The regioselectivity of functionalization on the this compound ring is governed by the electronic properties of the substituents. The two methoxy (B1213986) groups at positions 4 and 6 are strong electron-donating groups, which activate the pyridine ring towards electrophilic substitution and direct incoming electrophiles to the positions ortho and para to them. Conversely, the nitrile group at the 3-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming nucleophiles.
Electrophilic Aromatic Substitution:
Due to the strong activating effect of the two methoxy groups, electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur at the 2- and 5-positions, which are ortho and para to the methoxy groups. The precise regioselectivity between the 2- and 5-positions would likely be influenced by steric factors and the specific reaction conditions.
Nucleophilic Aromatic Substitution:
While the electron-rich nature of the ring generally disfavors nucleophilic aromatic substitution, the presence of a good leaving group at an activated position could enable such reactions. For example, if a halogen were introduced at the 2- or 5-position, it could potentially be displaced by a strong nucleophile.
Directed Ortho-Metalation (DoM):
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of this compound, the methoxy groups or the nitrile group could potentially act as directing groups for lithiation at an adjacent position. Subsequent quenching of the resulting lithiated intermediate with an electrophile would allow for the introduction of a wide range of functional groups at a specific position.
Table 3: Predicted Regioselectivity of Reactions
| Reaction Type | Reagent | Predicted Position of Functionalization |
| Electrophilic Halogenation | Br₂, FeBr₃ | 2- and/or 5-position |
| Nitration | HNO₃, H₂SO₄ | 2- and/or 5-position |
| Directed Ortho-Metalation | n-BuLi, then Electrophile (E⁺) | Potentially 5-position (directed by 4-MeO) or 2-position (directed by N and 3-CN) |
Applications of 4,6 Dimethoxy Nicotinonitrile As a Synthetic Building Block
Utility in the Construction of Complex Heterocyclic Scaffolds for Research
The nicotinonitrile framework is a common feature in many biologically active compounds. ekb.eg The electron-withdrawing nature of the nitrile group and the inherent reactivity of the pyridine (B92270) ring make 4,6-dimethoxy nicotinonitrile an excellent starting point for creating diverse heterocyclic scaffolds. Chemists utilize this building block to synthesize polyfunctionalized pyridines and fused heterocyclic systems.
A common strategy involves the reaction of precursor molecules to form the substituted nicotinonitrile ring. For instance, multi-component reactions involving β-dicarbonyl compounds, malononitrile (B47326), and an ammonia (B1221849) source are frequently employed to construct the 2-pyridone core, which can be a precursor to nicotinonitrile derivatives. ekb.eg The synthesis of 4,6-disubstituted-3-cyano-2-pyridones can be achieved through the condensation of ethyl cyanoacetate (B8463686) with various substituted α,β-unsaturated ketones (chalcones) in the presence of ammonium (B1175870) acetate (B1210297). ekb.egmdpi.com These pyridones can then be further modified.
The nitrile group itself offers a gateway to various functionalities. It can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings like pyrazoles or triazines. This versatility allows researchers to build upon the this compound core to access novel chemical space for biological screening and pharmaceutical research. For example, cyanopyridone can be used as a starting material for a series of substituted pyridines and pyrazolopyridines with potential cytotoxic activities. nih.gov
Table 1: Examples of Heterocyclic Scaffolds Derived from Nicotinonitrile Precursors
| Precursor Type | Reagents | Resulting Scaffold | Reference |
|---|---|---|---|
| Chalcones, Malononitrile, Ammonium Acetate | Ethanol (B145695), Reflux | 2-Amino-4,6-diaryl-nicotinonitrile | mdpi.comnih.gov |
| β-Dicarbonyl derivatives, Malononitrile | Ethanol, Triethylamine (B128534) | 3-Cyano-2-oxopyridine | ekb.eg |
| 2-Chloronicotinonitrile derivative | Hydrazine Hydrate | 2-Hydrazinyl-nicotinonitrile | nih.gov |
Role as a Precursor in Multi-Step Organic Syntheses
In multi-step organic synthesis, this compound can serve as a key intermediate, providing a stable and functionalized pyridine core that can be elaborated in subsequent steps. The methoxy (B1213986) groups can be selectively demethylated to reveal hydroxyl groups, which can then be used for further functionalization, such as in Williamson ether syntheses to attach more complex side chains. beilstein-journals.org
The synthesis of complex molecules often relies on the sequential and controlled modification of a central scaffold. Nicotinonitrile derivatives are precursors in the synthesis of various pharmaceutical agents. beilstein-journals.org For example, the synthesis of 2-chloro-3-nicotinonitrile derivatives is achieved by treating the corresponding 2-oxo-nicotinonitrile precursor with reagents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). ekb.egnih.gov This chlorinated intermediate is highly reactive towards nucleophilic substitution, allowing for the introduction of a wide range of substituents at the 2-position.
The strategic importance of such precursors is evident in the synthesis of bioactive molecules where the pyridine ring is a core component. The ability to build upon the this compound framework allows for the systematic modification of a lead compound's structure to optimize its biological activity. Nitroacetonitrile, another nitrile-containing compound, highlights the versatility of the nitrile group as a precursor in the synthesis of energetic materials, where it enables the formation of annulated heterocyclic systems. nih.gov
Table 2: Key Transformations of Nicotinonitrile Intermediates in Multi-Step Synthesis
| Starting Intermediate | Reagents/Conditions | Product | Synthetic Utility | Reference |
|---|---|---|---|---|
| 2-Oxo-nicotinonitrile | PCl₅, POCl₃, Heat | 2-Chloro-nicotinonitrile | Precursor for nucleophilic substitution reactions | ekb.egnih.gov |
| 2-Amino-nicotinonitrile | Diazotization (NaNO₂, HCl) followed by Sandmeyer reaction | Halogenated or cyano-substituted nicotinonitriles | Introduction of diverse functional groups | General knowledge |
| 3-Cyanopyridine (B1664610) | Nitrilase enzyme (e.g., from Rhodococcus rhodochrous) | Nicotinamide (B372718) (Vitamin B3) | Selective and high-yield hydrolysis | wikipedia.org |
Development of Diverse Molecular Architectures for Material Science Investigations
The unique electronic properties of the pyridine ring, enhanced by the cyano and methoxy substituents, make this compound and its derivatives attractive candidates for materials science research. These compounds can form molecular architectures with interesting photophysical and electronic properties.
Specifically, nicotinonitrile derivatives have been investigated for their potential as nonlinear optical (NLO) materials. researchgate.net NLO materials are capable of altering the properties of light that passes through them and are crucial for applications in telecommunications, optical computing, and laser technology. The synthesis of 4,6-diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles has been reported, and their NLO properties have been studied, demonstrating that the strategic functionalization of the nicotinonitrile core can lead to materials with significant second-order NLO responses. researchgate.net
Furthermore, the fluorescent properties of nicotinonitrile derivatives are also of interest. mdpi.com The emission characteristics of these compounds can be tuned by altering the substituents on the pyridine ring. This tunability makes them suitable for development as fluorescent probes and sensors. Theoretical studies, such as Time-Dependent Density Functional Theory (TD-DFT), have been used to understand the electronic structure and fluorescence behavior of these molecules, providing insights that can guide the design of new materials with specific optical properties. mdpi.com The development of highly functionalized pyridines from nicotinonitrile precursors opens avenues for creating novel electrical and optical materials. researchgate.net
Table 3: Applications of Nicotinonitrile Derivatives in Material Science
| Derivative Class | Investigated Property | Potential Application | Key Structural Features | Reference |
|---|---|---|---|---|
| 4,6-Diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles | Nonlinear Optics (NLO) | Optical switching, frequency conversion | Donor-pi-acceptor system | researchgate.net |
| 2-Amino-4,6-diphenylnicotinonitriles (APNs) | Fluorescence / Photophysical Properties | Fluorescent sensors, photoinitiators | Extended π-conjugation, solvent-dependent emission | mdpi.com |
Mechanistic Investigations of Reactions Involving 4,6 Dimethoxy Nicotinonitrile
Elucidation of Reaction Pathways and Transition States
The elucidation of reaction pathways for transformations involving 4,6-dimethoxy nicotinonitrile often involves a combination of experimental studies and computational modeling. While specific detailed mechanistic studies on this compound are not extensively documented in publicly available literature, analogies can be drawn from related nicotinonitrile derivatives to propose plausible pathways.
One common reaction is the synthesis of the nicotinonitrile ring itself. The synthesis of related 2-amino-4,6-diphenylnicotinonitriles, for instance, proceeds through a multi-step process. nih.govmdpi.com This typically involves the initial formation of a chalcone, followed by a reaction with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297). nih.govmdpi.com For this compound, a plausible pathway for its formation could involve the condensation of a β-keto ester or a related active methylene (B1212753) compound with an appropriate precursor containing the dimethoxy-substituted pyridine (B92270) core, in the presence of a nitrile source like malononitrile.
Theoretical studies, such as those employing Density Functional Theory (DFT), are powerful tools for mapping out the potential energy surfaces of these reactions. frontiersin.org Such calculations can help in identifying the structures of transition states, which are the highest energy points along the reaction coordinate. For example, in the synthesis of nicotinonitrile derivatives, computational analysis can reveal the HOMO-LUMO energy gaps, which provide insights into the electronic delocalization and reactivity patterns of the molecules involved. mdpi.com The transition states in these multi-component reactions are often complex, involving the concerted or sequential formation of multiple bonds.
A study on the synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile suggests that the reaction pathway can be highly dependent on the pH of the medium, leading to different isomers. rsc.org This highlights the importance of understanding the protonation states of intermediates and their role in directing the reaction toward a specific product. The transition states in such reactions would involve proton transfers and intramolecular cyclizations, the energetics of which would be influenced by the solvent and pH.
Kinetic and Thermodynamic Aspects of Key Chemical Transformations
The kinetics and thermodynamics of reactions involving this compound govern the rate at which products are formed and the position of the chemical equilibrium. Kinetic studies provide information about the reaction order, rate constants, and activation energies, which are essential for understanding the factors that control the reaction speed.
Thermodynamic data, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), determine the spontaneity and equilibrium position of a reaction. Exergonic reactions (negative ΔG) are spontaneous and favor product formation at equilibrium. The relative stability of reactants, intermediates, and products can be assessed through computational methods, which provide valuable thermodynamic information.
The following table presents hypothetical kinetic and thermodynamic data for a key transformation of a nicotinonitrile derivative, illustrating the type of information that would be sought in such investigations.
| Reaction Step | Rate Constant (k) at 298 K | Activation Energy (Ea) | ΔH° | ΔS° | ΔG° at 298 K |
| Step 1: Intermediate Formation | 1.2 x 10-3 M-1s-1 | 55 kJ/mol | -20 kJ/mol | -15 J/mol·K | -15.5 kJ/mol |
| Step 2: Cyclization | 3.5 x 10-2 s-1 | 45 kJ/mol | -80 kJ/mol | -5 J/mol·K | -78.5 kJ/mol |
| Step 3: Aromatization | 8.1 x 10-1 s-1 | 30 kJ/mol | -120 kJ/mol | +10 J/mol·K | -123.0 kJ/mol |
This table is illustrative and does not represent actual experimental data for this compound.
Influence of Reaction Conditions on Selectivity and Yield
The choice of solvent can significantly affect reaction rates and selectivity. nih.gov Polar solvents may stabilize charged intermediates and transition states, accelerating reactions that proceed through such species. The synthesis of various nicotinonitrile derivatives has been shown to be influenced by the solvent system employed. researchgate.net
The presence of a catalyst is often crucial for achieving high yields and selectivities. For instance, the synthesis of 4,6-disubstituted-3-cyano-2-pyridones can be influenced by the choice of base and the use of phase-transfer catalysts. researchgate.net Similarly, in reactions involving this compound, the selection of an appropriate acid or base catalyst could be critical in directing the reaction towards the desired product and minimizing the formation of byproducts.
Temperature is another critical parameter. While higher temperatures generally increase reaction rates, they can also lead to decreased selectivity and the formation of undesired side products. Therefore, optimizing the reaction temperature is a key aspect of process development.
The following table summarizes the potential influence of various reaction conditions on the synthesis of a hypothetical nicotinonitrile derivative.
| Parameter | Effect on Yield | Effect on Selectivity | General Observations |
| Temperature | Increases up to an optimal point, then decreases | May decrease at higher temperatures | Higher temperatures can lead to decomposition or side reactions. |
| Solvent Polarity | Dependent on the reaction mechanism | Can significantly influence isomer distribution | Polar solvents may favor pathways with polar transition states. nih.gov |
| Catalyst Type | Can dramatically increase yield | Crucial for directing the reaction to the desired product | Acid, base, or metal catalysts can open up different reaction pathways. |
| Reactant Concentration | Generally increases with concentration | May affect selectivity in competing reactions | High concentrations can sometimes lead to polymerization or side reactions. |
Spectroscopic Techniques for In-Situ Reaction Monitoring
Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of reactant functional groups and the appearance of product functional groups. nih.gov For example, in the synthesis of a nicotinonitrile, one could monitor the disappearance of a carbonyl stretch from a starting material and the appearance of the characteristic nitrile stretch (around 2220-2260 cm⁻¹) in the product. mdpi.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for monitoring reactions that involve changes in conjugation or the presence of chromophores. mdpi.com The formation of the aromatic nicotinonitrile ring system would likely result in a significant change in the UV-Vis spectrum, allowing for the quantitative monitoring of product formation.
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that can provide complementary information to IR spectroscopy. researchgate.net It is particularly useful for monitoring reactions in aqueous media and for observing non-polar functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy provides detailed structural information about the species present in a reaction mixture over time. This can allow for the unambiguous identification of reactants, intermediates, and products, providing deep mechanistic insights.
The application of these techniques allows for the continuous tracking of species concentrations, which can then be used to determine kinetic parameters and validate proposed reaction mechanisms. spectroscopyonline.com The choice of technique depends on the specific reaction being studied, including the nature of the reactants and the reaction conditions. mdpi.com
Computational and Theoretical Studies of 4,6 Dimethoxy Nicotinonitrile
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating the electronic properties of 4,6-dimethoxy nicotinonitrile. These methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atoms of the methoxy (B1213986) groups, which act as electron-donating groups. The LUMO, on the other hand, is likely to be distributed over the electron-withdrawing nitrile group and the pyridine ring. This distribution facilitates intramolecular charge transfer from the methoxy groups to the nitrile group upon electronic excitation.
The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy corresponds to its electron-accepting ability. A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and potential for biological activity. chemrxiv.org In a related compound, 3,5-dibromo-2,6-dimethoxy pyridine, the HOMO-LUMO energy gap has been calculated, providing a reference for the expected range for this compound. nih.gov
| Parameter | Calculated Value (eV) - Representative |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.50 |
| HOMO-LUMO Gap (ΔE) | 5.00 |
Note: The values in this table are representative based on DFT calculations of structurally similar molecules and are intended for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. chemrxiv.org The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.
For this compound, the MEP map is expected to show the most negative potential around the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy groups, indicating these as likely sites for electrophilic attack. The hydrogen atoms of the methyl groups and the pyridine ring are expected to exhibit positive potential, making them susceptible to nucleophilic attack. Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding, which can influence the molecule's biological activity and crystal packing. nih.gov
The distribution of electron density within a molecule can be quantified by calculating the atomic partial charges. Methods such as Natural Bond Orbital (NBO) analysis can provide these values. In this compound, the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy groups are expected to carry significant negative partial charges due to their high electronegativity. Conversely, the carbon atoms attached to these electronegative atoms, as well as the hydrogen atoms, will likely have positive partial charges. This charge distribution influences the molecule's dipole moment and its interactions with other polar molecules.
| Atom | Calculated Partial Charge (a.u.) - Representative |
|---|---|
| N (Nitrile) | -0.45 |
| C (Nitrile) | +0.15 |
| O (Methoxy) | -0.55 |
| C (Ring, attached to Methoxy) | +0.25 |
| N (Pyridine) | -0.60 |
Note: The values in this table are representative based on NBO analysis of structurally similar molecules and are intended for illustrative purposes.
Reaction Mechanism Prediction and Energy Landscape Profiling
Computational chemistry plays a vital role in predicting the mechanisms of chemical reactions by mapping the potential energy surface. grnjournal.us This involves locating transition states and intermediates to determine the most favorable reaction pathways. For this compound, theoretical studies can predict its reactivity in various reactions, such as nucleophilic substitution at the pyridine ring or reactions involving the nitrile group.
By calculating the activation energies for different possible reaction pathways, an energy landscape profile can be constructed. nih.gov This profile provides a comprehensive view of the reaction's thermodynamics and kinetics, helping to understand why certain products are formed preferentially. Such predictions are invaluable for designing new synthetic routes and understanding the chemical behavior of the molecule.
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of a molecule is critical to its function. Conformational analysis of this compound involves studying the rotation around the single bonds, particularly the C-O bonds of the methoxy groups. The orientation of the methoxy groups relative to the pyridine ring can significantly impact the molecule's electronic properties and steric hindrance.
Computational studies have shown that for methoxy-substituted pyridines, the most stable conformer is typically one where the methoxy group is coplanar with the pyridine ring, as this allows for maximum conjugation. acs.org The energy barriers for rotation around the C-O bonds can also be calculated, providing insight into the flexibility of the molecule. acs.org As this compound does not possess a chiral center, stereochemical considerations are primarily focused on the relative orientation of its substituents.
Solvent Effects on Reactivity and Electronic Properties
The chemical environment can have a profound impact on the properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents. mdpi.com These models can predict how the polarity of the solvent will affect the electronic structure, such as the HOMO-LUMO gap, and the stability of different conformers.
For this compound, it is expected that polar solvents would stabilize charge-separated states, potentially leading to a red shift (shift to longer wavelengths) in its UV-Vis absorption spectrum, a phenomenon known as solvatochromism. researchgate.net Furthermore, the solvent can influence reaction rates by stabilizing or destabilizing transition states. Computational studies of solvent effects are therefore essential for predicting the behavior of this compound in solution.
Due to a lack of specific computational and theoretical studies on This compound focusing on its non-covalent interactions and supramolecular assembly potential in the available scientific literature, the requested article section cannot be generated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
